molecular formula C28H38N4O5 B3025839 L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine

L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine

Cat. No.: B3025839
M. Wt: 510.6 g/mol
InChI Key: DEUGGGVTLCYZPU-UARRHKHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bilaid A can be synthesized through peptide synthesis techniques. The compound is composed of the amino acids L-phenylalanine, D-valine, L-valine, and D-phenylalanine. The synthesis involves the stepwise coupling of these amino acids using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction conditions typically involve the use of anhydrous solvents like dimethylformamide (DMF) and dichloromethane (DCM) under inert atmosphere .

Industrial Production Methods: Industrial production of Bilaid A involves fermentation processes using Penicillium species. The fungus is cultured under controlled conditions to produce the tetrapeptide, which is then extracted and purified using chromatographic techniques. The fermentation process is optimized to maximize the yield of Bilaid A .

Chemical Reactions Analysis

Types of Reactions: Bilaid A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bilaid A is used as a model compound in studying peptide synthesis and receptor-ligand interactions. Its unique structure and receptor affinity make it a valuable tool in chemical research .

Biology: In biological research, Bilaid A is used to study the μ-opioid receptor and its role in pain modulation. It helps in understanding the receptor’s signaling pathways and the effects of receptor activation .

Medicine: Bilaid A has potential therapeutic applications in pain management. Its ability to target the μ-opioid receptor makes it a candidate for developing new analgesics with fewer side effects compared to traditional opioids .

Industry: In the pharmaceutical industry, Bilaid A is used in the development of new drugs targeting the μ-opioid receptor. It serves as a lead compound for designing more potent and selective receptor agonists .

Mechanism of Action

Bilaid A exerts its effects by binding to the μ-opioid receptor, a G protein-coupled receptor involved in pain perception. Upon binding, Bilaid A activates the receptor, leading to the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the modulation of ion channels and neurotransmitter release, ultimately leading to analgesic effects .

Comparison with Similar Compounds

Uniqueness of Bilaid A: Bilaid A is unique due to its tetrapeptide structure and its origin from Penicillium. Unlike traditional opioids, Bilaid A offers a different pharmacological profile, potentially leading to fewer side effects and reduced risk of addiction .

Properties

IUPAC Name

(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O5/c1-17(2)23(26(34)30-22(28(36)37)16-20-13-9-6-10-14-20)32-27(35)24(18(3)4)31-25(33)21(29)15-19-11-7-5-8-12-19/h5-14,17-18,21-24H,15-16,29H2,1-4H3,(H,30,34)(H,31,33)(H,32,35)(H,36,37)/t21-,22+,23-,24+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUGGGVTLCYZPU-UARRHKHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine
Reactant of Route 2
Reactant of Route 2
L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine
Reactant of Route 3
L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine
Reactant of Route 4
L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine
Reactant of Route 5
L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine
Reactant of Route 6
L-Phenylalanyl-D-valyl-L-valyl-D-phenylalanine

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